Stavudine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3,4D |

InChI Key |

XNKLLVCARDGLGL-LJUZYZKJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |

Origin of Product |

United States |

Foundational & Exploratory

Stavudine-d4: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine-d4 is the deuterated analog of Stavudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and HIV-2 infections.[1] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantification of Stavudine in biological matrices.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound.

Chemical Structure and Identification

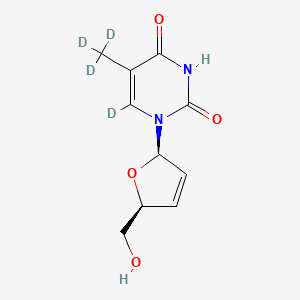

This compound is systematically named 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(methyl-d3)-pyrimidine-2,4(1H,3H)-dione-6-d.[2] The deuterium atoms are located on the methyl group and at the 6-position of the thymine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are compared to its non-deuterated counterpart, Stavudine.

| Property | This compound | Stavudine |

| Molecular Formula | C₁₀H₈D₄N₂O₄[2] | C₁₀H₁₂N₂O₄[3] |

| Molecular Weight | 228.24 g/mol [2][4] | 224.21 g/mol [3][5] |

| CAS Number | 1219803-67-4[2][4] | 3056-17-5[3][5] |

| Appearance | White to off-white crystalline solid or powder[3][6] | White to off-white crystalline solid or powder[3][6][7][8] |

| Melting Point | Not explicitly available, expected to be similar to Stavudine | 159-160 °C[9]; 165-166 °C[3] |

| Solubility | Not explicitly available, expected to be similar to Stavudine | Water: ~83 mg/mL at 23°C[7][8]; Propylene Glycol: ~30 mg/mL at 23°C[7][8]; Ethanol: ~10 mg/mL[10]; DMSO: ~30 mg/mL[10]; DMF: ~30 mg/mL[10] |

| n-Octanol/Water Partition Coefficient (LogP) | Not explicitly available | -0.70910[9]; 0.144 at 23°C[7][8] |

Mechanism of Action

Stavudine is a thymidine analogue that requires intracellular phosphorylation to become pharmacologically active.[11][12][13] Cellular kinases convert Stavudine to its active metabolite, Stavudine triphosphate.[7][13] This active form then inhibits the HIV-1 reverse transcriptase enzyme through two primary mechanisms: competitive inhibition with the natural substrate, deoxythymidine triphosphate, and incorporation into the growing viral DNA chain, which leads to chain termination due to the absence of a 3'-hydroxyl group.[11][12]

Caption: Intracellular activation of Stavudine and its inhibitory effect on HIV reverse transcriptase.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of Stavudine in biological matrices such as plasma or serum. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose.

Exemplary Bioanalytical Method: LC-MS/MS Quantification of Stavudine in Human Plasma

This protocol is a generalized representation based on common practices in the field.[14][15][16][17]

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Objective: To extract Stavudine and this compound (internal standard) from the plasma matrix and remove interfering substances.

-

Procedure:

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of this compound working solution (as internal standard).

-

Vortex mix for 30 seconds.

-

Load the mixture onto a pre-conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge with a series of solutions to remove interfering components (e.g., 1 mL of water followed by 1 mL of 5% methanol in water).

-

Elute the analytes with an appropriate organic solvent (e.g., 1 mL of methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate the analytes and detect them with high sensitivity and specificity.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Stavudine: Q1/Q3 (e.g., m/z 225.1 → 127.1)

-

This compound: Q1/Q3 (e.g., m/z 229.1 → 131.1)

-

-

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:[18][19]

-

Selectivity and Specificity

-

Accuracy and Precision

-

Recovery

-

Calibration Curve Linearity

-

Lower Limit of Quantification (LLOQ)

-

Stability (freeze-thaw, short-term, long-term, and stock solution)

Caption: General workflow for the bioanalytical quantification of Stavudine using this compound.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals involved in the study of Stavudine. Its stable isotope-labeled nature allows for precise and accurate quantification in complex biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies. The information provided in this guide serves as a foundational resource for understanding the chemical and physical properties of this compound and for the development of robust bioanalytical methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. crslaboratories.com [crslaboratories.com]

- 5. Stavudine USP Reference Standard CAS 3056-17-5 Sigma-Aldrich [sigmaaldrich.com]

- 6. Stavudine | 3056-17-5 [chemicalbook.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Page loading... [guidechem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. A potent inhibitor of HIV reverse transcriptase---Stavudine_Chemicalbook [m.chemicalbook.com]

- 12. Stavudine - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Validation of high-performance liquid chromatography methods for determination of zidovudine, stavudine, lamivudine and indinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of lamivudine/stavudine/efavirenz in human serum using liquid chromatography/electrospray tandem mass spectrometry with ionization polarity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. usfda guidelines for bioanalytical method validation.pptx [slideshare.net]

- 19. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Physical and Chemical Properties of Stavudine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine-d4, a deuterated analog of the antiretroviral drug Stavudine (d4T), serves as a critical internal standard in pharmacokinetic and bioequivalence studies. Its physical and chemical properties are fundamental to the development of robust analytical methods and for understanding its behavior in biological systems. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, alongside its non-deuterated counterpart, Stavudine. It includes detailed experimental protocols for key analytical methodologies and a visualization of its mechanism of action.

Physical and Chemical Properties

Table 1: Core Physical and Chemical Properties of this compound and Stavudine

| Property | This compound | Stavudine |

| Chemical Name | 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(methyl-d3)-6-d-pyrimidine-2,4(1H,3H)-dione | 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione |

| Synonyms | d4T-d4 | 2',3'-Didehydro-3'-deoxythymidine, d4T |

| CAS Number | 1219803-67-4[1] | 3056-17-5 |

| Molecular Formula | C₁₀H₈D₄N₂O₄[1] | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 228.24 g/mol [1] | 224.21 g/mol |

| Appearance | Neat[1] | White to off-white crystalline solid |

| Melting Point | Data not available | 165-166 °C |

| Solubility | Data not available | Soluble in water, sparingly soluble in ethanol, slightly soluble in methylene chloride.[2] Soluble in DMSO and DMF. |

| UV Maximum (λmax) | Data not available | 266 nm |

Experimental Protocols

Accurate characterization of this compound is paramount for its use as an analytical standard. The following sections detail representative experimental protocols for the analysis and determination of key physical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. The following is a general method that can be adapted and validated for specific applications.[3][4]

Objective: To determine the purity of a this compound sample and quantify it using a reversed-phase HPLC method with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Glacial acetic acid

-

Deionized water

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation. For example, a mobile phase of methanol-distilled water-acetic acid in a 23:77:0.2 (v/v) ratio has been reported for Stavudine analysis.[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Detection Wavelength: 266 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Dissolve the this compound sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Record the chromatograms and determine the retention time and peak area of this compound. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks. Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions and determining the concentration of the sample from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma.[5][6]

Objective: To quantify the concentration of this compound in human plasma.

Instrumentation:

-

LC-MS/MS system (including a triple quadrupole mass spectrometer)

-

Reversed-phase HPLC column

Reagents and Materials:

-

This compound reference standard

-

Internal standard (e.g., a stable isotope-labeled analog of another antiretroviral)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma

Procedure:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample, to which the internal standard has been added.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.5% glacial acetic acid in water) and an organic component (e.g., acetonitrile).[5]

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the precursor to product ion transitions for both this compound and the internal standard.

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the plasma samples from this curve.

Mechanism of Action

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI).[7] As a thymidine analog, it requires intracellular phosphorylation to its active triphosphate form. This process is catalyzed by host cellular kinases. Stavudine triphosphate then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of Stavudine prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[7]

Synthesis of Stavudine

-

Mesylation: Protection of the hydroxyl groups of 5-methyluridine.

-

Elimination and Cyclization: Formation of the unsaturated sugar ring.

-

Deprotection: Removal of protecting groups to yield Stavudine.

The introduction of deuterium labels to create this compound would likely involve the use of deuterated starting materials or reagents at specific steps in the synthesis. For instance, a deuterated methyl source could be used to introduce the -CD₃ group on the pyrimidine ring.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers and professionals in drug development. The included experimental protocols offer a starting point for the development of robust analytical methods for the characterization and quantification of this important internal standard. The visualization of its mechanism of action further elucidates its role as an antiretroviral agent. While some specific data for the deuterated form remain to be fully characterized in publicly accessible literature, the information provided for Stavudine serves as a reliable and informative proxy.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Stavudine | 3056-17-5 [chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. Development and validation of a reversed-phase liquid chromatographic method for analysis of D4T (Stavudine) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of lamivudine/stavudine/efavirenz in human serum using liquid chromatography/electrospray tandem mass spectrometry with ionization polarity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A potent inhibitor of HIV reverse transcriptase---Stavudine_Chemicalbook [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Stavudine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Stavudine-d4 in various solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide utilizes data for its non-deuterated analog, Stavudine (d4T), as a close and reliable proxy. The physical and chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, making this a valid scientific approach for formulation and experimental design.

Core Solubility Data

The following tables summarize the quantitative solubility data for Stavudine in a range of common laboratory solvents. This information is critical for the preparation of stock solutions, formulation development, and in vitro and in vivo experimental design.

Table 1: Solubility in Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | 30 - 60 | 25 | ~133.8 - 267.6 |

| Ethanol | 10 - 15 | 25 | ~44.6 - 66.9 |

| Dimethylformamide (DMF) | ~30 | Not Specified | ~133.8 |

| Propylene Glycol | 30 | 23 | ~133.8 |

Table 2: Solubility in Aqueous Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH |

| Water | 20 - 83 | 23 - 25 | Not Specified |

| Phosphate-Buffered Saline (PBS) | ~10 | Not Specified | 7.2 |

It is important to note that the solubility of Stavudine can be influenced by factors such as temperature, pH, and the presence of excipients. For instance, one study noted that while Stavudine has high solubility in water and at pH 4.5, 6.8, and 7.5, its determination at pH 1.2 was not possible due to stability issues[1].

Experimental Protocols

A precise understanding of experimental methodology is crucial for the replication and validation of solubility data. The following is a detailed protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the solvent to the vial. The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV method. A typical mobile phase for Stavudine analysis consists of a mixture of methanol and water.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Visualizations

To further elucidate the experimental process, the following diagrams illustrate key workflows.

References

An In-depth Technical Guide to the Isotopic Labeling of Stavudine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The guide details the synthesis of Stavudine labeled with various isotopes, including Carbon-14 ([¹⁴C]), Carbon-11 ([¹¹C]), and Tritium ([³H]), and discusses the application of these labeled compounds in metabolic and pharmacokinetic studies.

Introduction to Isotopic Labeling of Stavudine

Isotopic labeling is a critical technique in drug development, enabling the tracking of a drug molecule through biological systems. By replacing one or more atoms of the Stavudine molecule with their corresponding isotopes, researchers can elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for understanding the drug's mechanism of action, identifying potential metabolites, and assessing its safety and efficacy. The choice of isotope depends on the specific research question, with short-lived isotopes like ¹¹C being suitable for positron emission tomography (PET) imaging and long-lived isotopes like ¹⁴C and ³H being ideal for metabolic fate and mass balance studies.

Synthesis and Experimental Protocols

The synthesis of isotopically labeled Stavudine requires careful planning to ensure the label is placed in a metabolically stable position. The following sections detail the experimental protocols for the synthesis of Stavudine labeled with different isotopes.

[¹¹C]-Stavudine Synthesis for PET Imaging

Stavudine can be radiolabeled with the short-lived positron-emitting isotope ¹¹C (t½ ≈ 20.4 min) for in vivo pharmacokinetic studies using PET.

Experimental Protocol:

The synthesis of [¹¹C]-Stavudine is achieved through the methylation of a precursor molecule, 5'-O-(2-tetrahydropyranyl)-5-bromo-2',3'-didehydro-3'-deoxythymidine, using [¹¹C]methyl iodide ([¹¹C]H₃I)[1].

-

Production of [¹¹C]H₃I: [¹¹C]CO₂ produced via the ¹⁴N(p,α)¹¹C nuclear reaction is converted to [¹¹C]H₃I.

-

Methylation Reaction: The precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [¹¹C]H₃I in the presence of a base.

-

Deprotection: The tetrahydropyranyl (THP) protecting group is removed under acidic conditions.

-

Purification: The resulting [¹¹C]-Stavudine is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Formulation: The purified [¹¹C]-Stavudine is formulated in a physiologically compatible solution for administration.

The entire process, from synthesis to purification and formulation, is typically completed within 45 minutes to minimize radioactive decay[1].

[¹⁴C]-Stavudine Synthesis for ADME Studies

Labeling with ¹⁴C (t½ ≈ 5730 years) is the gold standard for human ADME studies due to its long half-life, allowing for extended sample collection and analysis.

Illustrative Experimental Protocol:

A multi-step synthesis could proceed as follows:

-

Synthesis of [¹⁴C]-Thymine: A ¹⁴C-labeled precursor, such as [¹⁴C]urea, is used to construct the pyrimidine ring of thymine.

-

Glycosylation: The synthesized [¹⁴C]-thymine is coupled with a protected didehydrodideoxyribose derivative.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield [¹⁴C]-Stavudine.

-

Purification: The final product is purified by chromatographic techniques to achieve high chemical and radiochemical purity.

[³H]-Stavudine Synthesis

Tritium (³H, t½ ≈ 12.3 years) labeling offers a higher specific activity than ¹⁴C and is a valuable tool for in vitro and preclinical studies.

Illustrative Experimental Protocol:

A common method for tritium labeling of nucleosides is catalytic tritiation.

-

Precursor Synthesis: A suitable unsaturated or halogenated precursor of Stavudine is synthesized. For example, a precursor with a bromine atom at a strategic position on the thymine ring.

-

Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas (T₂) in the presence of a palladium catalyst (e.g., Pd/C). This process replaces the halogen or saturates a double bond with tritium atoms.

-

Purification: The [³H]-Stavudine is purified from the reaction mixture using HPLC to remove unreacted precursor and byproducts.

Data Presentation

The following tables summarize the quantitative data obtained from studies utilizing isotopically labeled Stavudine.

Table 1: Synthesis and Properties of Isotopically Labeled Stavudine

| Isotope | Precursor | Synthesis Time | Radiochemical Purity | Specific Activity | Yield | Reference |

| ¹¹C | 5'-O-(2-tetrahydropyranyl)-5-bromo-2',3'-didehydro-3'-deoxythymidine | ~45 minutes | >98% | Not Reported | Not Reported | [1] |

| ¹⁴C | 1-[¹⁴C]-ribose | Multi-step | 99.9% | Not Reported | 29.3% overall |

Table 2: Pharmacokinetic Data of [¹¹C]-Stavudine in Rats

| Tissue | Peak Concentration (µg/g) at 5 min |

| Blood | 1.78 ± 0.16 |

| Heart | 1.66 ± 0.11 |

| Lung | 1.60 ± 0.15 |

| Liver | 2.13 ± 0.17 |

| Spleen | 1.61 ± 0.15 |

| Kidney | 7.23 ± 0.57 |

| Adrenal | 1.47 ± 0.20 |

| Stomach | 1.40 ± 0.11 |

| GI Tract | 1.44 ± 0.14 |

| Skeletal Muscle | 1.38 ± 0.15 |

| Bone | 1.30 ± 0.16 |

| Testis | 0.62 ± 0.14 (at 15 min) |

| Brain | 0.26 ± 0.02 (at 60 min) |

| Data from a study where [¹¹C]-Stavudine was administered to rats[1]. |

Table 3: Human ADME Study with [¹⁴C]-Stavudine

| Parameter | Result |

| Route of Administration | Oral |

| Total Radioactivity Excreted in Urine | ~95% of the dose |

| Total Radioactivity Excreted in Feces | ~3% of the dose |

| Major Component in Plasma | Unchanged Stavudine |

| Major Component in Urine | Unchanged Stavudine |

| Data from a human ADME study following a single oral dose of [¹⁴C]-Stavudine. |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the isotopic labeling and study of Stavudine.

Caption: Experimental workflow for the synthesis and preparation of isotopically labeled Stavudine.

Caption: Metabolic activation and degradation pathway of Stavudine.

Conclusion

The isotopic labeling of Stavudine with ¹¹C, ¹⁴C, and ³H provides invaluable tools for elucidating its pharmacokinetic and metabolic profiles. The synthesis of these labeled compounds, while challenging, allows for detailed in vivo and in vitro studies that are essential for drug development and regulatory approval. The data gathered from these studies have been instrumental in defining the clinical use of Stavudine and understanding its mechanism of action and potential for drug interactions. Future research may focus on the development of more efficient and site-specific labeling methods to further refine our understanding of this important antiretroviral agent.

References

The Pivotal Role of Stavudine-d4 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (d4T), a nucleoside reverse transcriptase inhibitor, has been a cornerstone in the treatment of HIV/AIDS. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic studies, which inform dosing regimens, bioequivalence assessments, and drug-drug interaction evaluations. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard. This guide provides an in-depth exploration of the role of Stavudine-d4, the deuterated analogue of Stavudine, in pharmacokinetic studies. While the foundational principles of its utility are widely accepted, it is noteworthy that published methodologies often resort to other structurally similar, non-deuterated internal standards. This document will detail the theoretical advantages of this compound and present a composite of experimental protocols adapted from established methods for Stavudine quantification.

The Critical Function of an Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process, including sample extraction, chromatographic injection, and ionization efficiency. An ideal IS should mimic the analyte's physicochemical properties as closely as possible to experience similar variations.

This compound, with its deuterium atoms replacing hydrogen atoms, represents the quintessential internal standard for Stavudine analysis. Its chemical structure and properties are nearly identical to Stavudine, ensuring it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the IS, enabling precise ratiometric quantification. This approach significantly improves the accuracy and precision of the pharmacokinetic data obtained.

Experimental Protocols: A Synthesized Approach

The following protocols are a composite of methodologies reported for the quantification of Stavudine in human plasma, adapted to illustrate the application of this compound as the internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common and effective technique for extracting Stavudine from plasma.

-

Sample Pre-treatment : To a 200 µL aliquot of human plasma, add 50 µL of the working internal standard solution (this compound in a suitable solvent like methanol).

-

Protein Precipitation (Optional but recommended) : Add 400 µL of a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the precipitated proteins.

-

SPE Cartridge Conditioning : Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution : Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into the LC-MS/MS system for analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Symmetry C18 (150 mm x 3.9 mm, 5 µm) |

| Mobile Phase | 0.5% Glacial Acetic Acid in Water:Acetonitrile (20:80, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 4.5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Stavudine | This compound (Internal Standard) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition (m/z) | 225.1 → 127.1 | 229.1 → 131.1 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

| Cone Voltage | Optimized for ion transmission | Optimized for ion transmission |

Note: The MRM (Multiple Reaction Monitoring) transition for this compound is hypothetical and assumes a +4 Da shift from the parent and a corresponding shift in the fragment ion.

Data Presentation: Quantitative Parameters

The following tables summarize typical validation parameters for a bioanalytical method for Stavudine quantification. These values are representative of what would be expected for a robust method utilizing this compound.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Visualizing the Workflow and Logic

To further elucidate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow from sample preparation to analysis.

Stavudine-d4: An In-depth Technical Guide for HIV Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog with potent activity against the Human Immunodeficiency Virus (HIV).[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), it has historically been a component of combination antiretroviral therapy.[1] This technical guide provides an in-depth overview of Stavudine's properties, mechanism of action, and its application in HIV research, with a focus on quantitative data and detailed experimental protocols. While its clinical use has been limited due to toxicity, Stavudine remains a valuable tool in research settings for studying HIV replication, drug resistance, and mitochondrial toxicity.[1][3]

Physicochemical Properties

Stavudine is a white to off-white crystalline solid. Key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.2 g/mol [1] |

| Solubility (at 23°C) | ~83 mg/mL in water, ~30 mg/mL in propylene glycol[4] |

| n-Octanol/Water Partition Coefficient (at 23°C) | 0.144[4] |

Mechanism of Action

Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP).[5][6] This process is mediated by cellular kinases.[1]

Inhibition of HIV Reverse Transcriptase

d4T-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral enzyme reverse transcriptase (RT).[6] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of Stavudine leads to premature chain termination, thus halting viral DNA synthesis.[6]

Signaling Pathway and Activation

The activation of Stavudine is a critical step for its antiviral activity. The following diagram illustrates the phosphorylation cascade.

Caption: Phosphorylation cascade of Stavudine to its active triphosphate form.

Antiviral Activity

The in vitro antiviral activity of Stavudine has been evaluated in various cell lines.

| Cell Line | Virus Strain | IC₅₀ (µM) |

| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory and Clinical Isolates of HIV-1 | 0.009 - 4[4] |

| Monocytic Cells | Laboratory and Clinical Isolates of HIV-1 | 0.009 - 4[4] |

| Lymphoblastoid Cell Lines | Laboratory and Clinical Isolates of HIV-1 | 0.009 - 4[4] |

| CEM cells | HIV-1 | ED₅₀: 0.04 - 0.2[7] |

Pharmacokinetics

The pharmacokinetic profile of Stavudine has been well-characterized in human studies.

| Parameter | Value |

| Bioavailability | >80%[1] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | Within 1 hour[4] |

| Protein Binding | Negligible[1] |

| Elimination Half-life (adults) | 0.8 - 1.5 hours[1] |

| Metabolism | Minimally affected by hepatic metabolism; minor metabolites produced through oxidation and glucuronidation.[1] |

| Elimination | Primarily renal, with about 40% excreted unchanged in the urine.[4][8] |

Mitochondrial Toxicity

A significant limitation of Stavudine is its mitochondrial toxicity, which is primarily due to the inhibition of mitochondrial DNA polymerase γ.[9] This can lead to mtDNA depletion and subsequent cellular dysfunction.[9][10]

| Parameter | Observation |

| Inhibition of DNA Polymerase γ | Stavudine triphosphate inhibits cellular DNA polymerase γ.[4] |

| mtDNA Depletion | Stavudine can induce severe mitochondrial DNA depletion in various cell types.[10] |

| Clinical Manifestations | Associated with peripheral neuropathy, lactic acidosis, and lipoatrophy.[11] |

HIV Resistance

Prolonged treatment with Stavudine can lead to the selection of HIV-1 strains with reduced susceptibility.

| Mutation | Effect on Stavudine Susceptibility |

| M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (Thymidine Analog Mutations - TAMs) | Exhibit reduced susceptibility to Stavudine in vitro.[4] |

| M184V/I | Increases susceptibility to Stavudine.[12] |

| K65R | The use of stavudine did not lead to mutation K65R in some studies.[13] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Stavudine triphosphate on HIV-1 reverse transcriptase.

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

-

Preparation of Reagents:

-

Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.

-

Template/Primer: A common system is poly(rA) as the template and oligo(dT) as the primer.

-

Nucleotides: A mixture of dATP, dCTP, dGTP, and a labeled dTTP (e.g., biotin-dUTP or ³H-dTTP). The concentration of the natural substrate dTTP should be varied to determine the competitive nature of inhibition.

-

Stavudine Triphosphate (d4T-TP): Prepare serial dilutions in reaction buffer.

-

HIV-1 RT: Use a purified recombinant enzyme at a predetermined optimal concentration.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, template/primer, nucleotide mix, and varying concentrations of d4T-TP.

-

Initiate the reaction by adding the HIV-1 RT enzyme solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

-

Detection and Data Analysis:

-

The amount of newly synthesized DNA is quantified. For a non-radioactive method using biotin-dUTP, the product is captured on a streptavidin-coated plate, followed by detection with a horseradish peroxidase-conjugated anti-biotin antibody and a colorimetric substrate.

-

Calculate the percent inhibition for each concentration of d4T-TP relative to the no-drug control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Cell-Based Anti-HIV Activity Assay

This protocol describes a method to evaluate the antiviral efficacy of Stavudine in a cell-based system.

Methodology:

-

Cell Culture and Virus Preparation:

-

Maintain a susceptible cell line (e.g., MT-4, CEM, or PBMCs) in appropriate culture medium.

-

Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3) and titrate to determine the tissue culture infectious dose 50 (TCID₅₀).

-

-

Antiviral Assay:

-

Seed the cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of Stavudine in culture medium and add them to the wells.

-

Infect the cells with HIV-1 at a specified multiplicity of infection (MOI).

-

Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubate the plate at 37°C in a CO₂ incubator for 4-7 days.

-

-

Quantification of Viral Replication:

-

Viral replication can be assessed by several methods:

-

p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

MTT Assay: Assess the cytopathic effect of the virus by measuring cell viability. This method relies on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to a colored formazan product.

-

Reporter Gene Assay: Use a cell line that contains an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase). Viral replication is quantified by measuring the reporter gene activity.

-

-

-

Data Analysis:

-

Calculate the percent inhibition of viral replication for each drug concentration compared to the virus control.

-

Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

-

Simultaneously, assess the cytotoxicity of Stavudine in uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).

-

The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, which provides a measure of the drug's therapeutic window.

-

Conclusion

Stavudine-d4, despite its clinical limitations, remains a cornerstone for in vitro and in vivo HIV research. Its well-defined mechanism of action, extensive characterization, and known resistance profiles make it an invaluable tool for studying the intricacies of HIV replication, the mechanisms of action of other antiretroviral agents, and the cellular consequences of NRTI-induced mitochondrial toxicity. This guide provides a comprehensive resource for researchers utilizing Stavudine in their HIV research endeavors.

References

- 1. Stavudine - Wikipedia [en.wikipedia.org]

- 2. A potent inhibitor of HIV reverse transcriptase---Stavudine_Chemicalbook [m.chemicalbook.com]

- 3. Severity of NRTI-mediated mitochondrial toxicity differs in blood and fat cells | aidsmap [aidsmap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iasusa.org [iasusa.org]

- 12. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Foundational Research on Stavudine Metabolites: A Technical Guide Utilizing a d4-Stavudine Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the metabolites of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). Particular focus is placed on analytical methodologies employing a deuterated d4-Stavudine (d4T) internal standard for precise quantification. This document outlines the metabolic fate of Stavudine, presents quantitative data from bioanalytical methods, and offers detailed experimental protocols for the analysis of its key metabolites.

Introduction to Stavudine Metabolism

Stavudine, a synthetic thymidine analogue, requires intracellular phosphorylation to become pharmacologically active.[1] The primary metabolic pathway involves the sequential phosphorylation of Stavudine by cellular kinases to its mono-, di-, and ultimately triphosphate forms.[2][3] Stavudine triphosphate (d4T-TP) is the active metabolite that inhibits HIV reverse transcriptase by competing with the natural substrate, deoxythymidine triphosphate (dTTP), and causing DNA chain termination upon incorporation.[1]

While intracellular phosphorylation is the critical activation pathway, other metabolic routes have been described, although they are considered minor.[4] These include oxidation and glucuronidation.[4] The metabolism of Stavudine is not significantly mediated by the cytochrome P450 enzyme system.[4] The majority of the drug is excreted unchanged in the urine.[4]

Metabolic Pathway of Stavudine

The metabolic activation of Stavudine is a three-step intracellular process.

Caption: Intracellular phosphorylation pathway of Stavudine.

Quantitative Analysis of Stavudine and its Metabolites

The quantification of Stavudine and its phosphorylated metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and robust method for this purpose.[5][6] The use of a stable isotope-labeled internal standard, such as d4-Stavudine, is best practice to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[7]

Summary of Quantitative Data from Validated Assays

The following tables summarize the linear ranges and validation parameters from published analytical methods for the quantification of Stavudine.

| Analyte | Matrix | Method | Linear Range | Reference |

| Stavudine | Human Plasma | HPLC-UV | 0.025 - 25 µg/mL | [8] |

| Stavudine | Human Urine | HPLC-UV | 2 - 150 µg/mL | [8] |

| Stavudine | Human Serum | LC-MS/MS | 12.5 - 6228 ng/mL | [6] |

| Stavudine Triphosphate (d4T-TP) | Human PBMCs | LC-MS/MS | LOQ: 138 fmol per 7 mL blood | [5] |

LOQ: Limit of Quantitation; PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

This section details a representative experimental protocol for the extraction and quantification of Stavudine and its metabolites from human plasma and peripheral blood mononuclear cells (PBMCs), adapted from established methodologies.[5][6]

Experimental Workflow for Stavudine Analysis

Caption: General workflow for Stavudine metabolite analysis.

Materials and Reagents

-

Stavudine reference standard

-

d4-Stavudine (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human plasma or isolated PBMCs

Sample Preparation

For Plasma Samples:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add the d4-Stavudine internal standard solution.

-

Perform protein precipitation by adding acetonitrile or methanol, vortex, and centrifuge.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash with a weak organic solvent, and elute with a strong organic solvent.

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

For PBMC Samples (for intracellular metabolites):

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Count the cells to normalize the results.

-

Lyse the cells using a lysis buffer (e.g., Tris/methanol).[5]

-

Add the internal standard to the cell lysate.

-

Centrifuge to pellet cell debris.

-

Directly inject the supernatant for LC-MS/MS analysis or perform further cleanup if necessary.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI), often in positive mode for Stavudine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Stavudine and d4-Stavudine, ensuring high selectivity and sensitivity.

-

Data Analysis

-

Integrate the chromatographic peaks for both the analyte (Stavudine and its metabolites) and the internal standard (d4-Stavudine).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The foundational research on Stavudine metabolites has established its primary activation through intracellular phosphorylation. The development of robust bioanalytical methods, particularly LC-MS/MS with the use of a deuterated internal standard like d4-Stavudine, has been instrumental in accurately quantifying the parent drug and its active triphosphate metabolite in various biological matrices. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research, facilitating further investigations into the pharmacokinetics and pharmacodynamics of Stavudine.

References

- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Stavudine - Wikipedia [en.wikipedia.org]

- 5. Direct determination of phosphorylated intracellular anabolites of stavudine (d4T) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of lamivudine/stavudine/efavirenz in human serum using liquid chromatography/electrospray tandem mass spectrometry with ionization polarity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous quantification of stavudine, lamivudine and nevirapine by UV spectroscopy, reverse phase HPLC and HPTLC in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC-MS/MS Analysis of Stavudine using Stavudine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been used in antiretroviral therapy for the treatment of HIV-1 infection. It acts as a chain terminator of viral DNA synthesis by inhibiting the reverse transcriptase enzyme. Accurate quantification of stavudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard, such as stavudine-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

These application notes provide a detailed protocol for the determination of stavudine in human plasma using HPLC-MS/MS with this compound as the internal standard. The protocol includes procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Signaling Pathway and Mechanism of Action

Stavudine is a synthetic thymidine nucleoside analog. To exert its antiviral effect, it must be phosphorylated intracellularly to its active triphosphate metabolite, stavudine triphosphate. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The incorporation of stavudine triphosphate leads to the termination of DNA chain elongation because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Caption: Mechanism of action of stavudine.

Experimental Protocols

This section details the methodologies for the quantitative analysis of stavudine in human plasma using HPLC-MS/MS. Two common sample preparation techniques are provided: protein precipitation and solid-phase extraction.

Experimental Workflow

Caption: General workflow for HPLC-MS/MS analysis.

Method 1: Protein Precipitation

-

Sample Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

-

Sample Spiking: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

-

Dilution: Dilute the sample with 200 µL of 4% phosphoric acid in water.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot into the HPLC-MS/MS system.

HPLC and MS/MS Conditions

The following are typical HPLC and MS/MS parameters that can be used as a starting point for method development. Optimization may be required based on the specific instrumentation used.

HPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

MS/MS Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Desolvation: 600 L/hr, Cone: 50 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Stavudine | 225.1 | 126.1 | 0.1 | 20 | 15 |

| This compound | 229.1 | 126.1* | 0.1 | 20 | 15 |

*Note: The product ion for this compound should be experimentally confirmed as it may differ depending on the position of the deuterium labels. The precursor ion is based on the addition of 4 Da to the molecular weight of stavudine.

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC-MS/MS analysis of stavudine. The data is compiled from various published methods and represents expected performance.

Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Stavudine | 1 - 5000 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 10 | < 10 | 90 - 110 |

| High | 4000 | < 10 | < 10 | 90 - 110 |

Recovery

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |

| Stavudine | 3 | ~ 85 - 95 |

| Stavudine | 4000 | ~ 85 - 95 |

| This compound | (Internal Standard) | ~ 85 - 95 |

Application Notes and Protocols for the Quantitative Analysis of Stavudine Using Stavudine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) utilized in the treatment of HIV-1 infection. Accurate quantification of Stavudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of Stavudine in human plasma using a stable isotope-labeled internal standard, Stavudine-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Stavudine (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Stavudine and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up the volume to the mark.

Working Standard Solutions:

-

Prepare a series of working standard solutions of Stavudine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations in the desired range (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

A protein precipitation method is recommended for the extraction of Stavudine from plasma:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Stavudine | 225.1 | 126.1 | 15 |

| This compound | 229.1 | 126.1 | 15 |

Note: The MRM transition for this compound is inferred. The precursor ion is shifted by +4 Da due to the four deuterium atoms. The product ion is assumed to be the same as for Stavudine, assuming the deuterium atoms are not on the fragmented portion of the molecule.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Stavudine/Stavudine-d4) |

| 1 | Insert Data |

| 5 | Insert Data |

| 10 | Insert Data |

| 50 | Insert Data |

| 100 | Insert Data |

| 250 | Insert Data |

| 500 | Insert Data |

| 1000 | Insert Data |

| Linearity (r²) | >0.99 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5 | <15% | 85-115% | <15% | 85-115% |

| Medium | 100 | <15% | 85-115% | <15% | 85-115% |

| High | 800 | <15% | 85-115% | <15% | 85-115% |

Recovery

| QC Level | Concentration (ng/mL) | Stavudine Recovery (%) | This compound Recovery (%) |

| Low | 5 | Insert Data | Insert Data |

| Medium | 100 | Insert Data | Insert Data |

| High | 800 | Insert Data | Insert Data |

Mandatory Visualizations

Application Notes and Protocols for Stavudine (d4T) Plasma Sample Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of stavudine require robust and validated bioanalytical methods for its quantification in biological matrices such as human plasma. This document provides detailed application notes and protocols for the analysis of stavudine in plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of stavudine in human plasma.

Table 1: HPLC-UV Method Parameters

| Parameter | Method 1[1] | Method 2[3] | Method 3[4] |

| Internal Standard | Emtricitabine[1] | Didanosine[3] | Didanosine[4] |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1] | µBondapak phenyl[3] | Gemini C18[4] |

| Mobile Phase | Ammonium acetate buffer (pH 6.0) : Methanol (93:7, v/v)[1] | 0.005 M Phosphate buffer (pH 6.8) : Methanol (90:10, v/v)[3] | 20 mM Phosphate buffer (pH 4.5) : Acetonitrile : Methanol (90:7:3, v/v/v)[4] |

| Flow Rate | 1.0 mL/min[1] | - | 0.7 mL/min[4] |

| Detection Wavelength | 270 nm[1] | 265 nm[3] | 270 nm[4] |

| Linearity Range | - | - | 0.5 - 50 µg/mL[4] |

| Limit of Detection (LOD) | - | 10 ng/mL[3] | 0.11 µg/mL[4] |

| Limit of Quantification (LOQ) | - | - | 0.38 µg/mL[4] |

| Retention Time | - | - | 7.8 min[4] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Method 1[5] | Method 2[6] |

| Internal Standard | Metaxalone[5] | - |

| Column | Symmetry C18 (150 x 3.9 mm, 5 µm)[5] | - |

| Mobile Phase | 0.5% Glacial acetic acid in water : Acetonitrile (20:80, v/v)[5] | - |

| Flow Rate | - | - |

| Ionization Mode | Multiple Reaction Monitoring (MRM)[5] | - |

| Linearity Range | 20 - 2000 ng/mL[5] | 5 - 1000 ng/mL[6] |

| Precision (%CV) | < 10%[5] | < 10%[6] |

| Accuracy (%RE) | ± 8%[5] | 100.2% - 102.5%[6] |

| Absolute Recovery | ≥ 86%[5] | - |

| Run Time | 4.5 min[5] | - |

Section 2: Experimental Protocols

Protocol 1: HPLC-UV Method for Stavudine Quantification

This protocol is based on the simultaneous estimation of lamivudine and stavudine in human plasma.[1]

1. Materials and Reagents:

-

Stavudine and Emtricitabine (Internal Standard) reference standards

-

HPLC grade acetonitrile and methanol[1]

-

Ammonium acetate

-

Human plasma (K2-EDTA)

-

Ethyl acetate

-

Isopropyl alcohol

2. Chromatographic Conditions:

-

HPLC System: Shimadzu LC-2010 or equivalent[1]

-

Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[1]

-

Mobile Phase: A mixture of ammonium acetate buffer (pH 6.0 ± 0.2) and methanol (93:7, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 40°C[1]

-

Injection Volume: 25 µL[1]

-

Detector: UV detector set at 270 nm[1]

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 500 µL of plasma into a clean centrifuge tube.

-

Add 100 µL of internal standard solution (emtricitabine, 500 µg/mL).[1]

-

Add 4 mL of ethyl acetate:isopropyl alcohol mixture (90:10, v/v).[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[1]

-

Reconstitute the residue in 400 µL of the mobile phase.[1]

-

Inject 25 µL into the HPLC system.[1]

4. Preparation of Standard Solutions:

-

Stock Solution: Accurately weigh and dissolve stavudine in ethanol to obtain a concentration of 1 mg/mL.[1]

-

Working Standards: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards.

Protocol 2: LC-MS/MS Method for Stavudine Quantification

This protocol is a high-throughput method for the simultaneous quantification of lamivudine, stavudine, and nevirapine in human plasma.[5]

1. Materials and Reagents:

-

Stavudine and Metaxalone (Internal Standard) reference standards

-

HPLC grade acetonitrile

-

Glacial acetic acid

-

Water (HPLC grade)

-

Human plasma (K2-EDTA)

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[5]

-

Column: Symmetry C18 (150 mm x 3.9 mm i.d., 5 µm particle size)[5]

-

Mobile Phase: An isocratic mobile phase of 0.5% glacial acetic acid in water:acetonitrile (20:80, v/v).[5]

-

Injection Volume: 5 µL[5]

-

Ionization Mode: Multiple Reaction Monitoring (MRM) without polarity switch.[5]

3. Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.[5]

4. Preparation of Standard Solutions:

-

Stock Solution: Prepare a stock solution of stavudine in a suitable solvent.

-

Working Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of stavudine.

Section 3: Visualizations

Experimental Workflow for Stavudine Plasma Sample Analysis

Caption: Workflow for Stavudine Analysis in Plasma.

Mechanism of Action of Stavudine

Caption: Stavudine's Mechanism of Action.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. jfda-online.com [jfda-online.com]

- 3. Determination of stavudine, a new antiretroviral agent, in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Stavudine in Human Plasma using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of combination antiretroviral therapy for the treatment of HIV-1 infection. Therapeutic drug monitoring of Stavudine is crucial for optimizing treatment efficacy and minimizing dose-related toxicities. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Stavudine in human plasma. The use of a stable isotope-labeled internal standard, Stavudine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Materials and Methods

Reagents and Chemicals

Stavudine and this compound (thymine-d4) were of high purity grade (≥98%). HPLC-grade acetonitrile and methanol were used for the mobile phase and sample preparation. Formic acid and ammonium acetate were of analytical grade. Human plasma with K2EDTA as an anticoagulant was used for the preparation of calibration standards and quality control samples.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in 50% methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject 10 µL into the LC-MS/MS system.

Experimental Workflow

Caption: Experimental workflow for Stavudine quantification.

Results and Discussion

This method was validated for linearity, precision, accuracy, and recovery in accordance with regulatory guidelines.

Chromatography

The chromatographic conditions were optimized to achieve a short run time while ensuring good peak shape and resolution for Stavudine and its deuterated internal standard. A typical chromatogram shows sharp, well-defined peaks with no significant interference from endogenous plasma components.

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity. The precursor to product ion transitions for Stavudine and this compound were optimized for maximum sensitivity. The most abundant and stable transitions were chosen for quantification.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 1: Mass Spectrometer Settings

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |

| Stavudine | 225.1 | 127.1 | 15 | 0.1 |

| This compound | 229.1 | 131.1 | 15 | 0.1 |

Table 2: MRM Transitions and Parameters

Method Validation

The method demonstrated excellent linearity over the concentration range of 5 to 2000 ng/mL, with a correlation coefficient (r²) of >0.99. The precision and accuracy of the method were evaluated at four quality control levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 5 | ≤ 10.5 | ≤ 12.3 | 95.2 - 104.8 | 94.5 - 105.1 |

| LQC | 15 | ≤ 8.7 | ≤ 9.8 | 97.1 - 103.5 | 96.8 - 104.2 |

| MQC | 200 | ≤ 7.5 | ≤ 8.1 | 98.5 - 102.3 | 97.9 - 103.1 |

| HQC | 1600 | ≤ 6.9 | ≤ 7.5 | 99.1 - 101.8 | 98.6 - 102.5 |

Table 3: Precision and Accuracy Data

The recovery of Stavudine from human plasma was consistent and reproducible across the different QC levels, with an average recovery of over 85%.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Stavudine in human plasma. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for a variety of research applications, including pharmacokinetic and bioequivalence studies.

Application Notes: Use of Stavudine-d4 in Viral Load Quantification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction